molecular formula C₁₇H₁₆D₆ClN₃O B1162926 rac trans-Metconazole-d6

rac trans-Metconazole-d6

Cat. No.: B1162926
M. Wt: 325.87
Attention: For research use only. Not for human or veterinary use.
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Description

rac trans-Metconazole-d6 is a deuterated isotopologue of the fungicide Metconazole, where six hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in mass spectrometry, minimizing isotopic interference during quantitative analysis of the parent compound in environmental or biological matrices . Metconazole belongs to the triazole class of fungicides, which inhibit sterol biosynthesis in fungi by targeting cytochrome P450 enzymes. The "rac trans" designation refers to its racemic trans-configuration, a stereochemical feature critical to its biological activity.

Properties

Molecular Formula

C₁₇H₁₆D₆ClN₃O

Molecular Weight

325.87

Synonyms

rac trans-5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-d6-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol;  rac (1R,5R)-5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-d6-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Analytical Methodologies : Techniques like spectrofluorometry and tensiometry, validated for QACs , could be adapted to study this compound’s solubility and environmental behavior.
  • Deuterium Effects: While deuterium incorporation generally reduces metabolic degradation (via the kinetic isotope effect), its impact on this compound’s fungicidal efficacy remains underexplored. Comparative studies with non-deuterated Metconazole are warranted.
  • Structural-Activity Relationships (SAR): Lessons from nitro-substituted heterocycles suggest that minor structural changes (e.g., deuteration) in triazoles may fine-tune specificity or persistence in target organisms.

Q & A

Q. How can researchers address ethical and data integrity challenges when publishing this compound datasets?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Metadata : Document synthesis batches, storage conditions, and QC thresholds.
  • Data Sharing : Use repositories like MetaboLights or ChEMBL with unique identifiers.
  • Ethical Compliance : Ensure anonymization of human-derived data and compliance with GDPR/HIPAA .

Key Considerations for Advanced Research

  • Theoretical Frameworks : Link experimental designs to pharmacokinetic models (e.g., compartmental analysis) or mechanistic toxicology frameworks to enhance hypothesis-driven research .
  • Data Contradiction Analysis : Employ Bland-Altman plots or Deming regression to reconcile inter-method variability .
  • Multi-Disciplinary Collaboration : Engage synthetic chemists, bioinformaticians, and statisticians to address complex analytical challenges .

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